Home > Products > Screening Compounds P8513 > 1-(4-chlorophenyl)-3-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)urea
1-(4-chlorophenyl)-3-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)urea - 377757-95-4

1-(4-chlorophenyl)-3-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)urea

Catalog Number: EVT-3057240
CAS Number: 377757-95-4
Molecular Formula: C21H17ClN4O
Molecular Weight: 376.84
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound features a pyrazolo[3,4-b]pyridine core structure. It exhibits conformational chirality due to the non-coplanar arrangement of its aryl groups with the central core. Notably, it forms a three-dimensional framework structure through unique N-H...N and C-H...N hydrogen bonds. []

Relevance: The compound shares a similar core structure with 1-(4-chlorophenyl)-3-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)urea, both containing a pyrazole ring system. The presence of chlorine substituents and a phenyl ring in both structures highlights their structural similarity. []

2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Compound Description: This polyheterocyclic compound contains a pyrrolo[3,4-b]pyridine scaffold and incorporates a morpholine ring. Its synthesis involves a multi-step process, including a microwave-assisted Ugi-Zhu/aza Diels-Alder cycloaddition. []

Relevance: While structurally distinct from 1-(4-chlorophenyl)-3-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)urea, both compounds belong to the class of heterocyclic compounds and share a common feature: the presence of a chlorophenyl substituent. This shared motif suggests potential similarities in their chemical properties and potential applications. []

N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

Compound Description: This compound is synthesized via a microwave-assisted reaction and features a pyrazolo[3,4-b]pyridine core. Its structure is characterized by a distinct planar arrangement of most atoms in the pyrazolo[3,4-b]pyridine system, except for specific carbon atoms bearing substituents. []

Relevance: Both this compound and 1-(4-chlorophenyl)-3-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)urea contain a chlorophenyl group attached to a heterocyclic ring system. This structural similarity might lead to comparable pharmacological profiles. []

4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole

Compound Description: This compound is characterized by a complex structure incorporating multiple heterocyclic rings, including a thiazole ring. Its crystal structure reveals specific bond angles and intermolecular interactions, such as C-H⋯Cl interactions. []

Relevance: While this molecule possesses a larger and more complex structure than 1-(4-chlorophenyl)-3-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)urea, both share the presence of halogenated phenyl rings, particularly a chlorophenyl group. This structural feature highlights a potential commonality in their chemical properties. []

1-(1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine

Compound Description: This compound, (SA-5), emerged as a potential antidepressant candidate through a study inspired by the anti-tuberculosis drug BM212. SA-5 demonstrated potent serotonin reuptake inhibition in vitro and showed significant antidepressant-like effects in mice exposed to chronic mild stress. []

Relevance: This compound, along with 1-(4-chlorophenyl)-3-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)urea, belongs to the aryl chloride class, both bearing a 4-chlorophenyl substituent. This structural similarity might indicate potential overlap in their biological activities or pharmacological profiles. []

1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)

Compound Description: PSNCBAM-1 acts as an allosteric antagonist of the cannabinoid CB1 receptor. It exhibits non-competitive antagonism, demonstrating varying potencies against different CB1 receptor agonists. Research indicates that PSNCBAM-1 affects CB1 receptor ligand functionality in the cerebellum and may serve as a potential therapeutic alternative to orthosteric CB1 antagonists/inverse agonists for treating CNS diseases. []

Relevance: Sharing a urea linkage and a chlorophenyl group with 1-(4-chlorophenyl)-3-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)urea, PSNCBAM-1 showcases structural similarities. This resemblance suggests that both compounds may interact with biological targets in comparable ways, despite having different pharmacological targets. []

3-Benzyl-1-{[3-(4-chlorophenyl)isoxazol-5-yl]methyl}-1H-benzimidazol-2(3H)-one

Compound Description: This compound features a benzimidazole moiety nearly perpendicular to both a phenyl and an isoxazole ring. Crystallographic analysis reveals the formation of inversion dimers through pairs of C—H⋯O hydrogen bonds. []

Relevance: Similar to 1-(4-chlorophenyl)-3-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)urea, this compound incorporates a chlorophenyl substituent within its structure. The presence of this shared moiety suggests potential commonalities in their physicochemical properties. []

Properties

CAS Number

377757-95-4

Product Name

1-(4-chlorophenyl)-3-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)urea

IUPAC Name

1-(4-chlorophenyl)-3-(2-methyl-1-phenylbenzimidazol-5-yl)urea

Molecular Formula

C21H17ClN4O

Molecular Weight

376.84

InChI

InChI=1S/C21H17ClN4O/c1-14-23-19-13-17(25-21(27)24-16-9-7-15(22)8-10-16)11-12-20(19)26(14)18-5-3-2-4-6-18/h2-13H,1H3,(H2,24,25,27)

InChI Key

SWUJVPZZLUAHSV-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)NC4=CC=C(C=C4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.